Synthesis of 2,2,3-Trichlorobutane from 2-Chloro-2-Butene: A Technical Guide
Synthesis of 2,2,3-Trichlorobutane from 2-Chloro-2-Butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene (B1582250). The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through diagrams. This synthesis is a notable example of an electrophilic addition reaction, a fundamental transformation in organic chemistry with applications in the synthesis of halogenated hydrocarbons.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below.
Table 1: Physicochemical Properties of 2-Chloro-2-butene and 2,2,3-Trichlorobutane
| Property | 2-Chloro-2-butene | 2,2,3-Trichlorobutane |
| Molecular Formula | C₄H₇Cl | C₄H₇Cl₃ |
| Molecular Weight | 90.55 g/mol | 161.45 g/mol [1] |
| Boiling Point | 63-72 °C[2][3] | 142-143 °C[4][5] |
| Density | 0.911 g/cm³[6][7] | 1.253 g/cm³[4] |
| Refractive Index (n20/D) | 1.4205[6][8] | 1.455[4] |
Reaction Scheme
The synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene proceeds via the addition of hydrogen chloride (HCl) across the double bond of the alkene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already holds the greater number of hydrogen atoms, and the chloride ion adds to the more substituted carbon atom, which in this case is the carbon already bearing a chlorine atom.
Caption: Reaction scheme for the synthesis of 2,2,3-trichlorobutane.
Experimental Protocol
The following experimental protocol is adapted from a patented method for the preparation of 2,2,3-trichlorobutane.
Materials:
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2-chloro-2-butene (259 g)
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Ferric chloride (FeCl₃) (2.6 g)
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Chlorine (gas)
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Water
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Calcium chloride (for drying)
Equipment:
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500 cc three-necked flask
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Chlorine inlet tube extending to the bottom of the flask
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Thermometer
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Mercury-sealed stirrer
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Reflux condenser
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Exit tube connected to a cooling and scrubbing system
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30-inch fractionation column
Procedure:
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Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, and a reflux condenser with an exit tube. The exit tube is connected to a cooling and scrubbing system.
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Charging the Flask: The flask is charged with 259 g of 2-chloro-2-butene and 2.6 g of ferric chloride, which acts as a catalyst.
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Reaction Conditions: The reaction is carried out in the liquid phase in the substantial absence of light. The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.
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Chlorination: Chlorine gas is introduced into the reaction mixture through the inlet tube.
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Reaction Time: The reaction is allowed to proceed for 1.5 hours.
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Work-up: After the reaction period, the reaction mixture, along with any material collected in the scrubber and cooler, is washed with water.
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Drying: The organic layer is dried with calcium chloride.
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Purification: The crude product is purified by fractionation through a 30-inch fractionation column. The fraction consisting of 2,2,3-trichlorobutane is collected.
Results:
The distillation of the product mixture showed only trace amounts of isomeric trichlorobutanes. The main components were the desired 2,2,3-trichlorobutane, unreacted 2-chloro-2-butene, and a small amount of a high-boiling residue. The yield of 2,2,3-trichlorobutane was 77% of the theoretical yield.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2,2,3-trichlorobutane.
Caption: Experimental workflow for the synthesis of 2,2,3-trichlorobutane.
Reaction Mechanism
The addition of a halogen like chlorine to an alkene in the presence of a Lewis acid catalyst such as ferric chloride is believed to proceed through a mechanism involving a carbocation intermediate.
Caption: Proposed reaction mechanism for the chlorination of 2-chloro-2-butene.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Spectrum | 2-Chloro-2-butene | 2,2,3-Trichlorobutane (Expected) |
| ¹H NMR | Signals for methyl and vinyl protons. | Signals for two different methyl groups and one methine proton. The methine proton will be shifted downfield due to the adjacent chlorine atom. |
| ¹³C NMR | Four distinct signals for the four carbon atoms. | Four distinct signals. The carbon atoms bonded to chlorine will be significantly deshielded and appear at a lower field. |
| IR | C=C stretch (~1650 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-Cl stretch. | Absence of C=C stretch. Presence of C-H stretches and multiple C-Cl stretches. |
| Mass Spec | Molecular ion peak at m/z 90/92 (due to ³⁵Cl/³⁷Cl isotopes). | Molecular ion peak at m/z 160/162/164 (due to chlorine isotopes). Fragmentation patterns would involve the loss of chlorine and alkyl groups. |
This guide provides a foundational understanding of the synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene. Researchers and professionals can use this information as a starting point for further investigation and application in their respective fields.
References
- 1. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2-Chloro-2-butene | 2211-69-0 | TCI AMERICA [tcichemicals.com]
- 3. 2-Chloro-2-butene 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,2,3-trichlorobutane [stenutz.eu]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-CHLORO-2-BUTENE | 4461-41-0 [chemicalbook.com]
